N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide is a synthetic organic compound that features a trifluoromethyl group attached to a benzamide moiety, linked through an ethoxyethyl chain to a dioxopyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The starting material, 2-(trifluoromethyl)benzoic acid, is converted to its corresponding benzoyl chloride using thionyl chloride. This intermediate is then reacted with an amine to form the benzamide core.
Introduction of the Ethoxyethyl Chain: The benzamide is then reacted with 2-(2-bromoethoxy)ethanol under basic conditions to introduce the ethoxyethyl chain.
Attachment of the Dioxopyrrolidinyl Group: Finally, the ethoxyethyl intermediate is reacted with 2,5-dioxopyrrolidin-1-yl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other parts of the molecule.
Substitution: The ethoxyethyl chain and dioxopyrrolidinyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound could be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Materials Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Chemical Biology: The compound could be used as a probe to study biological processes or as a building block for more complex molecules.
Mechanism of Action
The mechanism by which N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)-2-(trifluoromethyl)benzamide: can be compared to other benzamide derivatives, such as:
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased lipophilicity and metabolic stability, which can be advantageous in drug design. Additionally, the dioxopyrrolidinyl group may confer specific binding interactions with biological targets, enhancing the compound’s specificity and potency.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O4/c17-16(18,19)12-4-2-1-3-11(12)15(24)20-7-9-25-10-8-21-13(22)5-6-14(21)23/h1-4H,5-10H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKJFTAGKFIDNJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCOCCNC(=O)C2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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